![molecular formula C17H20N2O3S B2511129 (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 1705931-63-0](/img/structure/B2511129.png)

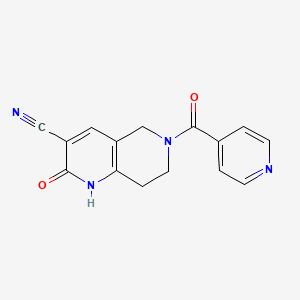

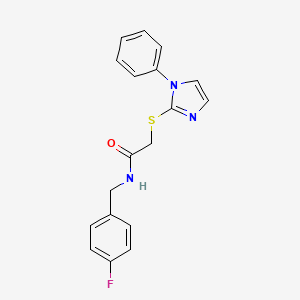

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex molecules like this often involves multiple steps and various chemical reactions. While specific synthesis methods for this compound are not available in the literature, related compounds such as isoxazole derivatives have been synthesized using various strategies . For instance, Huang et al. reported an environmentally benign procedure for the synthesis of 3-alkyl-5-aryl isoxazoles under ultrasound radiation without using any catalyst .科学的研究の応用

Furan Derivatives in Catalysis and Synthesis

- Selective Hydrogenation of Biomass-derived Compounds: A study by Li et al. (2020) explored the highly selective hydrogenation of furfural and levulinic acid over a catalyst derived from zeolitic imidazolate frameworks. This research highlights the potential of furan derivatives in facilitating biomass conversion processes, potentially relevant to the broader utility of similar furan-containing compounds (Li et al., 2020).

Thiazepine Derivatives in Chemical Synthesis

- Synthesis of Polyheterocyclic Compounds: Research by Ding et al. (2008) introduced a method for the concise assembly of highly substituted furan-fused 1,4-thiazepines, indicating the synthetic versatility of thiazepine derivatives. The study showcases the potential of such compounds in constructing complex polyheterocyclic structures, which could be relevant to the design and synthesis of new chemical entities with the specified compound (Ding et al., 2008).

Biological Activities of Furan and Thiazepine Compounds

Antitumor and Antioxidative Activities

A novel furan derivative isolated from Fomitiporia ellipsoidea exhibited significant antitumor activity, as reported by Lifeng et al. (2012). This study underscores the potential therapeutic applications of furan derivatives in oncology (Lifeng et al., 2012).

Leukotriene B4 Inhibition

Kuramoto et al. (2008) synthesized benzo[b]furan derivatives with inhibitory activity against leukotriene B4, a pro-inflammatory mediator. This research demonstrates the potential of benzo[b]furan derivatives in developing new anti-inflammatory agents (Kuramoto et al., 2008).

将来の方向性

The future directions for research on this compound could include elucidating its synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a comprehensive understanding of the compound and could potentially lead to the development of new drugs or therapies .

特性

IUPAC Name |

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c20-17(16-12-4-1-2-5-13(12)22-18-16)19-8-7-15(23-11-9-19)14-6-3-10-21-14/h3,6,10,15H,1-2,4-5,7-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKWCLXJYCBBEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NO2)C(=O)N3CCC(SCC3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(tert-Butoxycarbonyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid](/img/structure/B2511048.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2511051.png)

![7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2511052.png)